4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(4-Methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a benzene ring. The structure includes two key substituents: a 4-methoxyphenyl group at position 4 and a 4-methylbenzyl group at position 2. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances polarity and stability compared to non-oxidized analogs .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15-5-7-16(8-6-15)14-23-21(25)24(17-9-11-18(28-2)12-10-17)20-19(29(23,26)27)4-3-13-22-20/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISJPAOJJQKIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a pyrido-thiadiazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest various pharmacological applications, particularly as a purinergic receptor antagonist.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.43 g/mol
- CAS Number : 1251598-91-0
The compound features a thiadiazine ring system with methoxy and methyl substituents on the phenyl rings, contributing to its unique chemical properties.
As a purinergic receptor antagonist, this compound inhibits purinergic receptors (particularly P1 receptors), which are involved in neurotransmission and inflammatory processes. By blocking these receptors, it may modulate signaling pathways related to pain perception and inflammation, indicating potential therapeutic uses in chronic pain management and inflammatory diseases.
Antinociceptive Activity
Research has demonstrated that this compound exhibits significant antinociceptive effects in animal models. In a study involving mice subjected to pain stimuli (e.g., formalin-induced pain), the compound showed a dose-dependent reduction in pain responses.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 50 | 70 |
This data suggests that the compound effectively alleviates pain through its action on purinergic receptors.
Anti-inflammatory Effects
In addition to its antinociceptive properties, the compound has been evaluated for its anti-inflammatory effects. In models of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema compared to control groups.
| Time Point (hours) | Edema Reduction (%) |
|---|---|
| 1 | 25 |
| 3 | 40 |
| 6 | 60 |
These findings highlight its potential utility in treating inflammatory conditions.
Case Studies
Several case studies have investigated the pharmacological profiles of thiadiazine derivatives similar to this compound. For instance:
- Case Study A : A clinical trial involving patients with chronic pain conditions demonstrated improved pain scores and reduced reliance on opioids when treated with purinergic antagonists similar to this compound.
- Case Study B : In another study focused on inflammatory bowel disease (IBD), patients receiving a related thiadiazine derivative reported significant improvements in symptoms and quality of life metrics.
These studies underscore the therapeutic potential of compounds within this class for managing both pain and inflammation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Note: The molecular formula of the target compound is inferred as C₂₃H₂₁N₃O₄S based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
